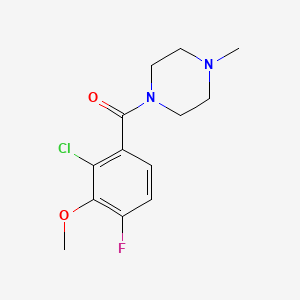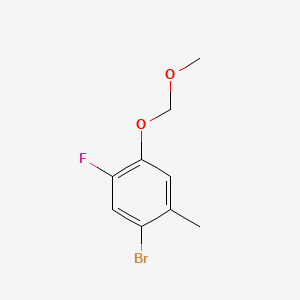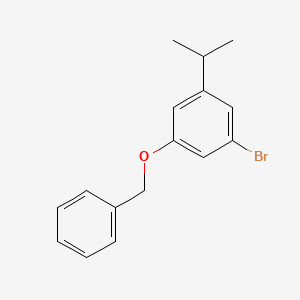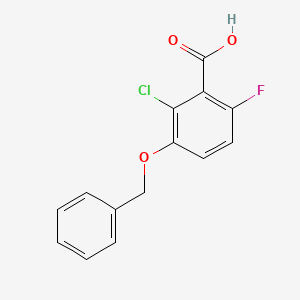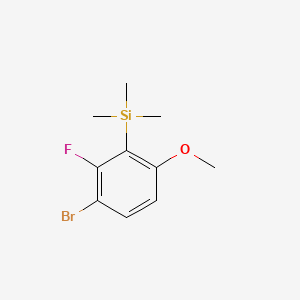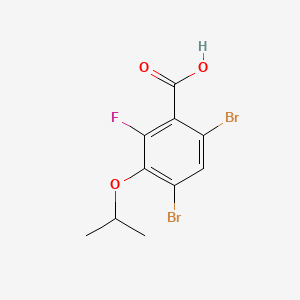
4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid is an organic compound with the molecular formula C10H9Br2FO3 It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid typically involves the bromination and fluorination of a suitable benzoic acid derivative, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of bromine or brominating agents, fluorinating agents, and isopropyl alcohol under controlled temperature and pH conditions to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions. Optimization of reaction parameters such as temperature, solvent choice, and catalyst use is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions: 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized or reduced to form different derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while esterification can produce esters of this compound.
科学的研究の応用
4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The isopropoxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy.
類似化合物との比較
4,6-Dibromo-2-fluorobenzoic acid: Lacks the isopropoxy group, which may affect its chemical reactivity and applications.
2-Fluoro-3-isopropoxybenzoic acid: Lacks the bromine atoms, which may influence its biological activity and binding properties.
4,6-Dibromo-3-isopropoxybenzoic acid: Lacks the fluorine atom, which may alter its chemical and biological properties.
Uniqueness: 4,6-Dibromo-2-fluoro-3-isopropoxybenzoic acid is unique due to the combination of bromine, fluorine, and isopropoxy groups on the benzoic acid core
特性
IUPAC Name |
4,6-dibromo-2-fluoro-3-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2FO3/c1-4(2)16-9-6(12)3-5(11)7(8(9)13)10(14)15/h3-4H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKZWBJIHQOSRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1F)C(=O)O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2FO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.98 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
